molecular formula C16H14Cl3NOS B12617855 C16H14Cl3NOS

C16H14Cl3NOS

Cat. No.: B12617855
M. Wt: 374.7 g/mol
InChI Key: BOTKDOSHXLNPFM-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[2,2,2-trichloro-1-(phenylsulfanyl)ethyl]benzamide typically involves the reaction of 2-methylbenzoyl chloride with 2,2,2-trichloro-1-(phenylsulfanyl)ethanamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[2,2,2-trichloro-1-(phenylsulfanyl)ethyl]benzamide: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as or .

    Reduction: Reduction reactions can be carried out using reducing agents like or .

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trichloromethyl group, using reagents such as or .

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids , while reduction may produce alcohols or amines .

Scientific Research Applications

2-methyl-N-[2,2,2-trichloro-1-(phenylsulfanyl)ethyl]benzamide: has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-N-[2,2,2-trichloro-1-(phenylsulfanyl)ethyl]benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-N-[2,2,2-trichloro-1-(phenylsulfanyl)ethyl]benzamide: shares structural similarities with other benzamide derivatives and trichloromethyl compounds.

    2-methylbenzoyl chloride: and are key intermediates in its synthesis.

Uniqueness

The uniqueness of 2-methyl-N-[2,2,2-trichloro-1-(phenylsulfanyl)ethyl]benzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

The compound with the molecular formula C16H14Cl3NOS , known as 3-phenyl-N-(2,4,5-trichlorophenyl)butanamide , has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies, providing a comprehensive overview of its significance in scientific research.

Chemical Structure and Properties

  • Molecular Formula : this compound
  • IUPAC Name : 3-phenyl-N-(2,4,5-trichlorophenyl)butanamide
  • Molecular Weight : 375.65 g/mol
  • Structural Features :
    • Contains a butanamide backbone.
    • Features a trichlorophenyl group and a phenyl group which contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may exert its effects through:

  • Enzyme Inhibition : It has been studied for its potential to inhibit specific enzymes, which can affect metabolic pathways.
  • Receptor Modulation : The compound may bind to certain receptors, altering their activity and leading to downstream biological effects.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. Its effectiveness against various bacterial strains has been documented, suggesting potential applications in developing new antimicrobial agents.

Anti-inflammatory Effects

Preliminary studies have indicated that this compound may possess anti-inflammatory properties. It could modulate inflammatory pathways, making it a candidate for therapeutic applications in inflammatory diseases.

Enzyme Interaction Studies

This compound has been utilized in studies examining its interactions with enzymes involved in metabolic processes. For instance:

  • Case Study Example : A study investigated the inhibition of cytochrome P450 enzymes by this compound, highlighting its potential role in drug metabolism and toxicity assessment.

Research Findings

A summary of key findings from various studies on this compound is presented below:

Study FocusKey FindingsReference
Antimicrobial ActivityEffective against multiple bacterial strains
Anti-inflammatory EffectsPotential modulation of cytokine production
Enzyme InhibitionInhibits cytochrome P450 enzymes

Case Studies

Case studies provide valuable insights into the practical applications of this compound. Here are notable examples:

  • Enzyme Interaction Case Study :
    • Objective: To evaluate the inhibitory effects of this compound on specific cytochrome P450 enzymes.
    • Methodology: In vitro assays were conducted to measure enzyme activity in the presence of varying concentrations of the compound.
    • Results: Significant inhibition was observed, indicating potential implications for drug metabolism.
  • Antimicrobial Efficacy Case Study :
    • Objective: To assess the antimicrobial activity against clinical isolates.
    • Methodology: Disk diffusion and minimum inhibitory concentration (MIC) tests were performed.
    • Results: The compound demonstrated notable antibacterial activity, particularly against Gram-positive bacteria.

Properties

Molecular Formula

C16H14Cl3NOS

Molecular Weight

374.7 g/mol

IUPAC Name

1-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(thiophen-2-ylmethyl)methanamine;hydrochloride

InChI

InChI=1S/C16H13Cl2NOS.ClH/c17-11-3-5-15(18)14(8-11)16-6-4-12(20-16)9-19-10-13-2-1-7-21-13;/h1-8,19H,9-10H2;1H

InChI Key

BOTKDOSHXLNPFM-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CNCC2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl.Cl

Origin of Product

United States

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